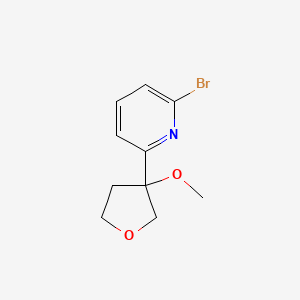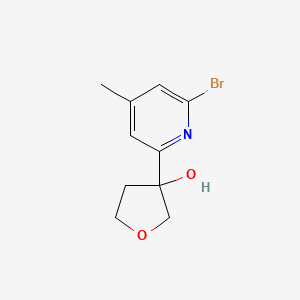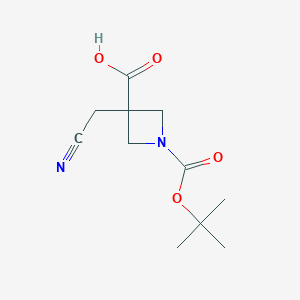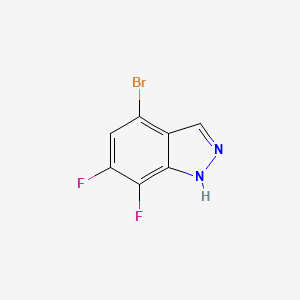
Tead-IN-2
Vue d'ensemble
Description
Tead-IN-2 is a useful research compound. Its molecular formula is C16H18BrF3N2O and its molecular weight is 391.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tead-IN-2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tead-IN-2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Cancer Treatment and Regenerative Medicine
TEAD proteins, the downstream effectors of the Hippo signaling pathway, regulate cell proliferation and stem cell functions. They are upregulated in various cancers (gastric, colorectal, breast, and prostate) and correlated with poor patient survival. Pharmacological modulators of TEADs, such as Tead-IN-2, could have applications in cancer treatment and regenerative medicine. The structures of TEADs with or without coactivators/inhibitors have been studied, highlighting the therapeutic potential of their ligands (Gibault et al., 2017).
2. Targeting Transcription Factors in Cancer
TEAD transcription factors are essential for developmental processes, influencing cell growth, proliferation, tissue homeostasis, and regeneration. Understanding TEAD's functional importance has grown, particularly in the context of Hippo signaling. Recent studies suggest active regulation of TEAD, independent of Hippo signaling, which may impact new cancer therapeutics (Lin, Park, & Guan, 2017).
3. Role in Promoting Tumorigenesis
TEAD family members are crucial in developmental processes and tumor initiation, facilitating cancer progression by activating progression-inducing genes. They are also seen as useful prognostic biomarkers due to their high expression correlation with clinicopathological parameters in cancers. Understanding the role of TEAD in tumorigenesis and its link to signal cascade transductions can be vital for cancer research (Zhou et al., 2016).
4. Multistep-Tumorigenesis and Cancer Therapeutics
TEAD factors play roles in tumor progression, metastasis, cancer metabolism, immunity, and drug resistance. They are key in the Hippo pathway, and their deregulation affects major cancer genes. The discovery of molecular mechanisms governing TEAD activity, such as post-translational modifications and nucleocytoplasmic shuttling, is crucial for developing targeted anticancer therapies (Huh, Kim, Jeong, & Park, 2019).
5. Modulating Hippo Pathway Signaling in Cancer
Inhibiting TEAD lipidation through small molecules disrupts TEAD S-palmitoylation, affecting its transcriptional activity in a dominant-negative manner. This strategy shows promise for modulating Hippo pathway signaling, presenting a therapeutic avenue in cancer treatment (Holden et al., 2020).
6. TEAD in Trophectoderm Lineage Specification
TEAD4 is essential for trophectoderm lineage specification in mammalian development. The absence of TEAD4 results in the failure to express trophectoderm-specific genes and disrupts the formation of trophoblast stem cells, affecting implantation into the uterine endometrium. This signifies TEAD4's crucial role in early mammalian development (Yagi et al., 2007).
7. TEAD Auto-palmitoylation and Hippo Pathway Regulation
TEAD proteins undergo autopalmitoylation, regulating the transcriptional output of the Hippo pathway. This modification is critical for TEAD's binding to YAP/TAZ and affects muscle differentiation and tissue overgrowth. The study of TEAD autopalmitoylation provides insights into Hippo pathway regulation and potential therapeutic targets (Chan et al., 2016).
Propriétés
IUPAC Name |
3-bromo-5-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-4,5-dihydro-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrF3N2O/c17-15-9-14(23-21-15)12-5-7-22(8-6-12)10-11-1-3-13(4-2-11)16(18,19)20/h1-4,12,14H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYSFRYXGVNVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CC(=NO2)Br)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tead-IN-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8244874.png)
![Tert-butyl 8-fluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B8244877.png)




![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B8244893.png)
![4-Aminobicyclo[2.1.1]hexan-1-ol;hydrochloride](/img/structure/B8244900.png)

![(13-Formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate](/img/structure/B8244914.png)
![5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(piperazin-1-ylmethyl)phenyl]-1,2,4-triazole-3-carboxamide](/img/structure/B8244928.png)
![5-amino-N-[1-(2,3-difluorophenyl)azetidin-3-yl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B8244936.png)

